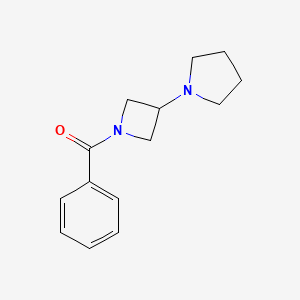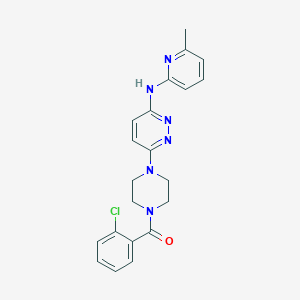
Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a chemical compound with the molecular formula C14H18N2O. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a significant component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as this compound, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl group and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. The ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.311. It is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial and Antimycobacterial Properties
- A variety of compounds, including derivatives of Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, have been synthesized and tested for antimicrobial and anticonvulsant activities. For instance, certain pyrazoline and pyrimidinone derivatives exhibited significant antimicrobial properties, comparable or superior to standard drugs such as ciprofloxacin and fluconazole. The presence of methoxy groups in these compounds was found to enhance antimicrobial activity significantly (Kumar et al., 2012). Furthermore, organotin(IV) complexes derived from semicarbazone and thiosemicarbazones of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone showed improved antibacterial activities, suggesting potential as drug candidates (Singh et al., 2016).
Anticonvulsant Agents
- Novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated as sodium channel blockers and anticonvulsant agents. The evaluation revealed potent compounds with significant protective indexes, suggesting these derivatives as promising candidates for further development as anticonvulsant agents (Malik & Khan, 2014).
Theoretical and Structural Analysis
Density Functional Theory (DFT) Studies
- DFT and crystallographic analyses of certain this compound derivatives were conducted to understand their structural and electronic properties. These studies provide insights into the compounds' stability, molecular structures, and potential reactivity, contributing to the development of novel compounds with enhanced biological activities (Huang et al., 2021).
Safety and Hazards
The safety information for Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The pyrrolidine ring, a component of Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a promising area for future research .
Propriétés
IUPAC Name |
phenyl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-6-2-1-3-7-12)16-10-13(11-16)15-8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCXAKIPCYLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2635012.png)
![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)
![5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635014.png)
![(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2635016.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2635017.png)

methanone](/img/structure/B2635022.png)
![3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2635025.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2635027.png)
